molecular formula C14H13N3O3S B5555100 Methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate

Methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B5555100
M. Wt: 303.34 g/mol
InChI Key: MSHDGBLPWCRYDB-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a unique combination of pyrrole, thieno, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrrole derivative with a thieno[2,3-d]pyrimidine intermediate under specific reaction conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thieno rings, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrrole, thieno, and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-8-10-12(21-11(8)14(19)20-3)15-9(2)17(13(10)18)16-6-4-5-7-16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHDGBLPWCRYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N3C=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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